Product packaging for O-4-Propylthymine(Cat. No.:CAS No. 124830-87-1)

O-4-Propylthymine

Cat. No.: B054208
CAS No.: 124830-87-1
M. Wt: 168.19 g/mol
InChI Key: RSZVKJNDOJCFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-4-Propylthymine is a synthetic thymine nucleobase analog wherein a propyl group is strategically substituted at the oxygen-4 position. This structural modification is of significant interest in the field of nucleic acid chemistry and medicinal chemistry, primarily for the study of nucleoside metabolism and the development of novel therapeutic agents. Its core research value lies in its ability to act as a substrate or inhibitor for key enzymes such as thymidine kinase and thymidylate synthase, making it a valuable tool for probing nucleotide biosynthetic pathways. Researchers utilize this compound to investigate the structure-activity relationships of nucleoside analogs, with applications in the design of potential antiviral and anticancer compounds. By incorporating this analog into oligonucleotides, scientists can study base-pairing fidelity, duplex stability, and the mechanistic action of DNA-processing enzymes, providing critical insights for antisense and diagnostic probe development. This compound serves as a crucial building block for creating modified nucleosides with tailored properties, advancing fundamental and applied biomedical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B054208 O-4-Propylthymine CAS No. 124830-87-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124830-87-1

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-methyl-6-propoxy-1H-pyrimidin-2-one

InChI

InChI=1S/C8H12N2O2/c1-3-4-12-7-6(2)5-9-8(11)10-7/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

RSZVKJNDOJCFTA-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=NC(=O)N1)C

Canonical SMILES

CCCOC1=C(C=NC(=O)N1)C

Other CAS No.

124830-87-1

Synonyms

O(4)-n-propylthymine
O(4)-nPrT
O-4-propylthymine

Origin of Product

United States

Formation and Biological Origin of O 4 Propylthymine Dna Adducts

Mechanisms of O-4-Propylthymine Formation in DNA by Alkylating Agents

The chemical modification of DNA bases by alkylating agents is a well-established mechanism of genotoxicity. These agents are electrophilic compounds that react with nucleophilic sites in the DNA molecule, leading to the formation of DNA adducts. The O4-position of thymine (B56734) is one such nucleophilic site susceptible to alkylation.

N-propyl-N'-nitro-N-nitrosoguanidine (PNNG) is a monofunctional alkylating agent known to induce mutations. nih.gov While direct evidence for the formation of this compound by PNNG is not extensively documented in readily available literature, the known reactivity of nitrosoguanidines and the observed mutational patterns strongly suggest its formation. PNNG, like its methyl and ethyl analogs (MNNG and ENNG), is expected to generate a propylating species that can react with various nucleophilic centers in DNA.

The predominant mutations induced by PNNG are G:C to A:T transitions, which are largely attributed to the formation of O6-propylguanine. nih.gov However, transversion mutations are also observed, indicating a more complex spectrum of DNA damage. nih.gov The formation of O-alkylated pyrimidines, including this compound, is a plausible contributor to this broader mutational landscape. The reactivity of nitrosoguanidines towards oxygen atoms in DNA bases is well-established, and it is reasonable to infer that the O4 position of thymine is a target for propylation by the reactive intermediates generated from PNNG.

The size and nature of the alkyl group significantly influence the extent and biological consequences of DNA alkylation at the O4-position of thymine. O4-alkylthymine adducts, in general, are considered to be highly mutagenic and persistent lesions in mammalian tissues. researchgate.net

A comparative analysis of propylation, methylation, and ethylation reveals key differences in their mutagenic potential and repair efficiencies. Studies have shown that both O4-methylthymine (m4T) and O4-ethylthymine (e4T) preferentially form mispairs with guanine (B1146940) during DNA replication, leading to T to C transitions. researchgate.netnih.govnih.gov The increase in the size of the alkyl group from methyl to ethyl does not appear to significantly alter the type of mutation induced in vitro. researchgate.netnih.gov

While direct comparative data for this compound is limited, it is anticipated that the larger propyl group might influence the efficiency of DNA repair mechanisms. The repair of O4-alkylthymine adducts can be carried out by O6-alkylguanine-DNA alkyltransferases (AGTs), although the efficiency varies depending on the specific AGT and the size of the alkyl group. nih.gov Generally, larger alkyl groups can present a greater steric hindrance to the active site of repair enzymes, potentially leading to slower repair and increased persistence of the adduct in the DNA. This persistence can increase the likelihood of the lesion being present during DNA replication, thereby enhancing its mutagenic potential.

Alkyl GroupRelative SizeMutagenic PotentialGeneral Repair Efficiency by AGTs
Methyl SmallestHighVariable, generally more efficient than for larger adducts
Ethyl IntermediateHighGenerally less efficient than for methyl adducts
Propyl LargestPresumed HighExpected to be less efficient than for methyl and ethyl adducts

This table provides a generalized comparison based on available research on O4-alkylthymine adducts.

Methodologies for Detection and Quantification of this compound Adducts

The accurate detection and quantification of specific DNA adducts like this compound are crucial for understanding their biological significance and for risk assessment. Various sensitive and specific analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and identification of DNA adducts. labmanager.comgnest.orgmdpi.comlcms.cz For the analysis of this compound, DNA is first enzymatically hydrolyzed to its constituent deoxynucleosides or deoxynucleoside monophosphates. The resulting mixture is then separated by reversed-phase HPLC.

The detection of the separated adducts can be achieved through various means:

UV Absorbance: While universally applicable to nucleosides, UV detection may lack the sensitivity and specificity required for detecting the very low levels of adducts typically found in biological samples.

Fluorescence Detection: If the adduct itself is not fluorescent, derivatization with a fluorescent tag can significantly enhance sensitivity and selectivity. labmanager.comgnest.orgmdpi.comlcms.cz

Mass Spectrometry (MS): Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides the highest degree of sensitivity and structural confirmation. This technique allows for the precise identification and quantification of this compound based on its specific mass-to-charge ratio and fragmentation pattern.

Beyond chromatographic methods, immunological and enzymatic assays offer alternative and often highly sensitive approaches for quantifying specific DNA adducts.

Radioimmunoassays (RIAs) and Enzyme-Linked Immunosorbent Assays (ELISAs) are powerful techniques that utilize antibodies specifically raised against a particular DNA adduct. berkeley.eduouhsc.edunih.govcellbiolabs.comnih.gov For the quantification of this compound, a competitive immunoassay would typically be employed. In this setup, a known amount of radiolabeled or enzyme-linked this compound competes with the unlabeled adduct from the sample for binding to a limited amount of specific antibody. The amount of adduct in the sample is then determined by comparing the signal to a standard curve. These immunoassays are highly sensitive and can be used to analyze small amounts of DNA. berkeley.edunih.govcellbiolabs.com

Enzymatic approaches can also be utilized, often in conjunction with other techniques. For instance, the repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT) can be used to study O4-alkylthymine adducts. While not a direct quantification method for this compound, assays measuring the activity of AGT towards this adduct can provide insights into its repair kinetics. nih.gov Furthermore, specialized techniques like immunoenriched ³²P-postlabeling assays combine the specificity of antibodies with the high sensitivity of radioactivity detection, enabling the quantification of extremely low levels of adducts. nih.gov

Mutagenic and Genotoxic Consequences of O 4 Propylthymine Adducts

Mutagenic Potential of O-4-Propylthymine in DNA

When this compound is formed within a DNA strand, it becomes a lesion that can disrupt the normal processes of DNA replication and repair. This disruption is a primary source of its mutagenic activity, leading to permanent alterations in the genetic sequence.

Induction of Specific Base-Substitution Mutations (e.g., T→C Transitions)

The most well-documented mutagenic outcome of an this compound adduct is the induction of a specific type of point mutation known as a T→C transition. wikipedia.orgnih.gov A transition is a substitution of one pyrimidine (B1678525) base (thymine [T] or cytosine [C]) for another, or one purine (B94841) base for another. In the case of this compound, the alkyl group at the O-4 position alters the hydrogen bonding properties of the thymine (B56734) base. During DNA replication, this modified base can be misread by DNA polymerase, which then incorrectly inserts a guanine (B1146940) (G) instead of the correct adenine (B156593) (A) opposite the lesion. In the subsequent round of replication, this misplaced guanine will correctly pair with a cytosine (C), completing the T•A to C•G transition. Studies have shown that this compound, along with other O4-alkylthymines, exclusively induces these T→C transitions. wikipedia.org

Quantitative Assessment of this compound Induced Mutation Frequencies

The frequency at which this compound causes mutations has been quantified using model systems. In studies utilizing shuttle vectors in repair-proficient human cells, this compound was found to be highly mutagenic. Specifically, the mutation frequency for this compound was determined to be approximately 12%. wikipedia.org This indicates that in a significant portion of replication events where this lesion is present, a mutation will occur. This frequency is comparable to, though slightly lower than, that of other small O4-alkylthymines like O-4-methylthymine and O-4-ethylthymine, which showed mutation frequencies of about 20% under similar conditions. wikipedia.org

Table 1: Mutation Frequencies of O4-Alkylthymine Adducts in Repair-Proficient Human Cells

O4-Alkylthymine AdductInduced Mutation FrequencyPrimary Mutation TypeReference
This compound~12%T→C Transition wikipedia.org
O-4-Methylthymine~20%T→C Transition wikipedia.org
O-4-Ethylthymine~20%T→C Transition wikipedia.org

Influence of this compound Adducts on DNA Replication Fidelity and Processivity

The presence of an this compound adduct directly compromises the fidelity and may affect the processivity of DNA replication.

Processivity: Processivity is the ability of a DNA polymerase to perform consecutive nucleotide additions without dissociating from the DNA template. While specific studies on this compound's effect on processivity are not detailed, DNA lesions in general can act as roadblocks to the replication machinery. A polymerase may stall at the site of the adduct, which can lead to the dissociation of the polymerase from the DNA strand, thereby reducing processivity. This stalling can trigger cellular stress responses and, in some cases, the recruitment of specialized, more error-prone polymerases to bypass the lesion, which can introduce further mutations.

Genotoxic Impact of this compound on Cellular Processes

Beyond its specific mutagenic effects, this compound exerts a broader genotoxic impact, interfering with fundamental cellular processes involving DNA and contributing to the development of serious diseases.

Inhibition of Plasmid Replication by this compound Lesions

In cells with deficient DNA repair mechanisms, the genotoxic nature of this compound becomes even more pronounced. Research conducted in nucleotide excision repair (NER)-deficient human cells (Xeroderma Pigmentosum, group A) revealed that this compound lesions are not mutagenic in this context but instead become potent inhibitors of DNA replication. wikipedia.org In these cells, the adduct strongly inhibited the replication of an SV40-based plasmid, with a reduction of over 90%. wikipedia.org This demonstrates that if the cell is unable to recognize and remove the lesion via the NER pathway, the adduct acts as a severe block to the replication fork, leading to a near-complete cessation of plasmid replication.

Mechanistic Links between this compound Induced Genotoxicity and Carcinogenesis Models

The genotoxicity of this compound provides a direct mechanistic link to carcinogenesis. wikipedia.orgnih.gov Carcinogenesis is fundamentally a genetic disease initiated by mutations in critical genes that control cell growth and division, such as proto-oncogenes and tumor suppressor genes.

The process can be understood as follows:

Initiation: The formation of an this compound adduct constitutes DNA damage. If this damage is not repaired before replication, it can lead to a T→C mutation. wikipedia.orgnih.gov This mutation, if it occurs within a critical gene, can serve as an initiating event in carcinogenesis. For example, a mutation that activates an oncogene or inactivates a tumor suppressor gene can give a cell a growth advantage.

Promotion and Progression: The initiated cell can then proliferate, accumulating further genetic and epigenetic alterations, leading to tumor development and progression.

Therefore, the genotoxic and mutagenic properties of this compound—its ability to damage DNA and cause specific, permanent mutations—establish it as a potential carcinogen. wikipedia.orgnih.gov The damage it inflicts on the genome is a foundational step in the multi-stage process that can ultimately lead to cancer.

In Vitro and In Vivo Genotoxicity Testing Methodologies for this compound Analogs

The assessment of the genotoxic potential of chemical compounds, including this compound and its analogs, involves a standardized battery of tests designed to detect various forms of DNA damage. service.gov.ukchemsafetypro.com These methodologies are categorized into in vitro (in a controlled environment outside a living organism) and in vivo (within a whole, living organism) assays, which together provide a comprehensive evaluation of a substance's ability to cause genetic mutations. cnrs.frservice.gov.uk The goal is to assess three main endpoints of genetic damage: gene mutation, structural chromosome aberrations (clastogenicity), and changes in chromosome number (aneugenicity). chemsafetypro.comgentronix.co.uk

Standard in vitro testing typically begins with the bacterial reverse mutation assay, commonly known as the Ames test. fda.govxenometrix.ch This test uses specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect point mutations. fda.govtrinova.de To assess effects in mammalian systems, a set of in vitro tests is employed, including the mammalian cell gene mutation test (at the HPRT or TK locus), the in vitro micronucleus test, or the chromosomal aberration test. vichsec.orgfao.orgdovepress.com These assays can identify a substance's potential to induce gene mutations and chromosomal damage in mammalian cells. fao.org For many of these assays, a metabolic activation system, typically a rat liver extract (S9), is included to mimic the metabolic processes that might convert a non-genotoxic substance into a genotoxic one in the body. europa.eu

If in vitro tests yield a positive result, in vivo assays are conducted to confirm the genotoxic effect in a whole animal model, which provides insight into the absorption, distribution, metabolism, and excretion of the compound. service.gov.uk Commonly used in vivo tests include the mammalian erythrocyte micronucleus test, which detects chromosomal damage in the bone marrow, and the Comet assay (single-cell gel electrophoresis), which can detect DNA strand breaks in cells from various tissues. vichsec.orgcriver.com The selection of a specific testing strategy is made on a case-by-case basis, considering the results of initial tests and the chemical properties of the substance being evaluated. service.gov.uk These established methodologies are applied to investigate the specific genotoxic consequences of DNA adducts like this compound. grantome.comnih.gov

Application of Site-Specific Mutagenesis Techniques for this compound Insertion

To understand the precise mutagenic consequences of a single DNA lesion like this compound, researchers employ site-directed mutagenesis. neb.combioinnovatise.com This powerful in vitro technique allows for the creation of specific, targeted changes in a double-stranded DNA molecule, such as a plasmid. neb.comteselagen.com Instead of exposing cells to an alkylating agent that creates a random assortment of DNA adducts, site-specific mutagenesis enables the insertion of a single this compound adduct at a predetermined position within a gene sequence. oup.com

The process involves the chemical synthesis of a short, single-stranded DNA molecule, an oligodeoxyribonucleotide, that contains the this compound base at a desired location. nih.govoup.com This modified oligonucleotide is then incorporated into a larger DNA vector, such as an SV40-based shuttle vector or a plasmid like pUC8. nih.govnih.gov This engineered plasmid, now carrying a single, defined DNA lesion, can be introduced into host cells (e.g., bacteria or mammalian cells) for replication. By analyzing the DNA sequence of the replicated plasmids, scientists can directly determine the "mutational signature" of the this compound adduct—that is, what type of base is preferentially incorporated opposite the lesion by the cell's DNA polymerase during replication. oup.comnih.gov This approach has been crucial in demonstrating that O-4-alkylthymine lesions are highly miscoding and can lead to specific types of mutations. oup.comnih.govnih.gov

Cellular Systems for Mutagenicity Evaluation (e.g., E. coli and Mammalian Cells)

Both prokaryotic and eukaryotic cellular systems are utilized to evaluate the mutagenic potential of this compound, providing complementary information on how this DNA adduct is processed by the cellular replication and repair machinery.

Escherichia coli (E. coli)

E. coli is a widely used prokaryotic model for studying the fundamental mechanisms of DNA damage and mutagenesis due to its well-characterized genetics and rapid replication. researchgate.netacs.org In studies of this compound, plasmids containing a site-specifically placed adduct are transformed into various E. coli strains. nih.govoup.com Research has shown that this compound and other O4-alkyldT lesions are highly mutagenic in E. coli. oup.com During DNA replication, the cellular machinery preferentially incorporates deoxyguanosine monophosphate (dGMP) opposite the this compound lesion. nih.govoup.com This mispairing, if not repaired, leads to a T→C (thymine to cytosine) transition mutation in subsequent rounds of replication with a frequency approaching 100%. oup.com Studies using different E. coli strains, including those deficient in specific DNA polymerases, have revealed that SOS-induced polymerases like Pol II, Pol IV, and Pol V play redundant roles in bypassing these O4-alkyldT lesions. oup.com

Table 1: Mutagenic Properties of O4-alkyldT Lesions in E. coli

Adduct Bypass Efficiency (%) Mutation Frequency (%) Mutation Type
O4-MedT (Methyl) ~100 ~100 T→C
O4-EtdT (Ethyl) ~100 ~100 T→C
O4-nPrdT (n-Propyl) ~100 ~100 T→C
O4-iPrdT (iso-Propyl) ~100 ~100 T→C

Data derived from studies on the replication of site-specifically incorporated O4-alkyldT lesions in SOS-induced wild-type AB1157 Escherichia coli cells. oup.com

Mammalian Cells

To understand the implications for human health, it is essential to evaluate mutagenicity in mammalian cells. researchgate.net Studies using SV40-based shuttle vectors containing a single this compound adduct have been conducted in various human cell lines, including HeLa cells and normal human fibroblasts. nih.gov These experiments confirm that this compound is also mutagenic in human cells, exclusively causing T→C transition mutations. nih.gov

Interestingly, the mutation frequency of this compound in these cells was found to be approximately 12%, which is lower than that of O-4-methylthymine and O-4-ethylthymine (both around 20%). nih.govnih.gov This suggests that the larger propyl group may be recognized or repaired more efficiently by the cell's machinery. nih.gov Further investigation in nucleotide excision repair (NER)-deficient human cells (XP-A) revealed that the this compound lesion was not mutagenic but instead strongly inhibited plasmid replication by over 90%. nih.gov This critical finding indicates that the NER pathway is responsible for processing this compound. While NER can repair the lesion, its processing can also lead to the fixation of a mutation, highlighting a dual role for this repair pathway in the context of O-4-alkylthymine adducts. nih.gov

Table 2: Mutation Frequency of O4-Alkylthymine Adducts in Human Cells

Adduct Cell Type Mutation Frequency (%) Mutation Type
O4-methylthymine HeLa, Normal Fibroblasts ~20 T→C
O4-ethylthymine HeLa, Normal Fibroblasts ~20 T→C
This compound HeLa, Normal Fibroblasts ~12 T→C

Data derived from studies using SV40-based shuttle vectors in repair-proficient human cells. nih.gov

Dna Repair Pathways Governing O 4 Propylthymine Adduct Resolution

O6-Alkylguanine-DNA Alkyltransferase (AGT) Mediated Repair of O-4-Propylthymine

O6-alkylguanine-DNA alkyltransferase (AGT) is a crucial DNA repair protein that directly reverses alkylation damage on DNA bases. nih.gov It functions by transferring the alkyl group from the damaged base to a cysteine residue within its own active site in a stoichiometric, self-inactivating reaction. mdpi.com While AGT is primarily known for its role in repairing O6-alkylguanine adducts, it also exhibits activity towards O4-alkylthymine lesions, including this compound. nih.govnih.gov

Substrate Specificity and Repair Efficiency of Human AGT (hAGT) versus Escherichia coli Ogt on this compound

Significant differences exist in the substrate specificity and repair efficiency of AGTs from different species. Human AGT (hAGT) is highly proficient at repairing a range of O6-alkylguanine adducts, from small methyl groups to larger benzyl (B1604629) groups. nih.gov However, its ability to repair O4-alkylthymine adducts is notably poor. nih.govnih.gov

In contrast, the Escherichia coli AGT, Ogt, demonstrates efficient repair of O4-methylthymine. nih.govnih.gov While Ogt is less efficient than hAGT in repairing bulky O6-adducts, it effectively reduces mutations arising from O4-alkylthymines formed by both ethylating and propylating agents. nih.govnih.gov Studies have shown that hAGT has little to no effect on reducing T:A to C:G mutations caused by this compound, regardless of the cell's nucleotide excision repair (NER) status. nih.gov Conversely, Ogt efficiently mitigates these mutations. nih.govnih.gov This disparity highlights a key difference in the substrate preference between the human and bacterial enzymes.

AGT ProteinRepair Efficiency on this compoundEffect on T:A to C:G MutationsReference
Human AGT (hAGT)PoorLittle to no effect nih.govnih.gov
Escherichia coli OgtEfficientEfficiently reduced nih.govnih.gov

Molecular Determinants and Amino Acid Residues Influencing AGT Activity on this compound Adducts

The differing abilities of hAGT and Ogt to repair O4-alkylthymines stem from variations in their active site architecture. nih.gov The active site of AGT contains a binding pocket where the damaged base is flipped out of the DNA helix for repair. mdpi.comcapes.gov.br The size and amino acid composition of this pocket are critical for substrate recognition and catalysis. nih.gov

Research has pinpointed specific amino acid residues that influence the repair of O4-alkylthymine adducts. In hAGT, the region around the cysteine acceptor site is a key determinant of its poor activity towards these lesions. nih.gov The inefficiency of hAGT in repairing O4-methylthymine is attributed to the amino acid sequence near its active site. nih.govnih.gov Studies involving the mutation of specific residues in hAGT have shown that alterations in the active site can significantly enhance its ability to repair O4-alkylthymines. nih.govnih.gov For instance, replacing a segment of the hAGT sequence with the corresponding sequence from Ogt led to a mutant protein with improved repair capabilities for O4-methylthymine. nih.govnih.gov A critical factor for efficient repair is the ability of the protein's amino acid residues to correctly position the O4-alkylthymine adduct near the reactive cysteine. nih.gov

Rational Design and Engineering of AGT Variants with Enhanced this compound Repair Capabilities

The understanding of the molecular basis for substrate specificity has paved the way for the rational design of AGT variants with improved repair capabilities for O4-alkylthymine adducts. nih.gov By creating mutants of hAGT where residues in the active site are replaced with those from the more efficient Ogt, researchers have successfully engineered proteins with enhanced activity towards O4-methylthymine. nih.govnih.gov

One notable example is the hAGT-03 mutant, where the hAGT sequence -V149CSSGAVGN157- was replaced with the corresponding Ogt sequence -I143GRNGTMTG151-. nih.govnih.gov This engineered variant exhibited significantly enhanced repair of O4-methylthymine both in vitro and in vivo. nih.gov Further studies with this mutant demonstrated its effectiveness in reducing mutations caused by O4-ethylthymine and this compound, similar to the wild-type Ogt. nih.govnih.gov These findings underscore the potential of protein engineering to create novel AGT variants with tailored substrate specificities for therapeutic or research purposes.

Nucleotide Excision Repair (NER) Pathway Involvement in this compound Processing

The nucleotide excision repair (NER) pathway is a versatile DNA repair mechanism that recognizes and removes a wide array of bulky, helix-distorting DNA lesions. wikipedia.orgwikipathways.org This process involves the excision of a short oligonucleotide containing the damage, followed by DNA synthesis to fill the gap and ligation to restore the DNA strand. libretexts.org

Recognition Mechanisms of this compound Adducts by the NER System

The NER system is capable of recognizing O4-alkylthymine adducts, including this compound. nih.gov The presence of the propyl group at the O4 position of thymine (B56734) creates a distortion in the DNA helix, which is a key feature recognized by the NER machinery. wikipathways.org In human cells, this compound is efficiently recognized by the NER system. nih.gov Studies using shuttle vectors containing a single this compound lesion have shown that in NER-deficient cells, this adduct strongly inhibits plasmid replication, indicating its recognition by the repair system. nih.gov

Collaborative and Antagonistic Interactions Between NER and AGT in this compound Adduct Repair

The interplay between the AGT and NER pathways in the repair of O4-alkylthymine adducts is complex and can be either collaborative or antagonistic, depending on the specific adduct and the AGT protein involved. nih.gov For this compound, research indicates that in NER-proficient cells, the presence of this lesion leads to a mutation frequency of approximately 12%. nih.gov

Interestingly, the expression of wild-type hAGT in NER-proficient E. coli strains led to a slight increase in T:A to C:G mutations caused by O4-alkylthymines, whereas in NER-deficient strains, it resulted in an incomplete decrease in these mutations. nih.govnih.gov This suggests a complex, damage-dependent interaction between hAGT and the NER pathway. nih.gov In contrast, the engineered hAGT-03 mutant and Ogt efficiently reduced mutations from this compound regardless of the NER status, highlighting their superior repair capacity for this specific lesion. nih.govnih.gov These findings reveal that the interaction between direct reversal and excision repair pathways is nuanced and dependent on the specific DNA lesion and the repair enzymes involved.

Consequences of NER Deficiency on Cellular Responses to this compound Induced Damage

The Nucleotide Excision Repair (NER) pathway is a critical mechanism for removing bulky, helix-distorting DNA lesions. glenresearch.comwikipedia.org Research demonstrates that O-4-alkylthymines, including this compound, are efficiently recognized by the NER system. nih.gov However, the cellular outcome of this recognition differs dramatically between NER-proficient and NER-deficient cells.

In NER-deficient cells, such as those derived from individuals with Xeroderma Pigmentosum group A (XP-A), the presence of a single this compound lesion has severe consequences for DNA replication. nih.gov Studies using shuttle vectors have shown that in these deficient cells, the lesion is not mutagenic but instead acts as a potent block to plasmid replication, inhibiting it by over 90%. nih.gov This indicates that when the primary repair pathway (NER) is absent, the replication machinery stalls completely upon encountering the this compound adduct, leading to a cytotoxic rather than a mutagenic outcome. nih.gov

Table 1: Cellular Response to this compound in NER-Proficient vs. NER-Deficient Cells

Cell Type Replication Effect Mutagenic Outcome Mutation Frequency
NER-Proficient Tolerated Highly Mutagenic (T→C transitions) ~12% nih.gov
NER-Deficient (XP-A) Strongly Inhibited (>90%) Not Mutagenic -

Data derived from studies on shuttle vectors in human cell lines. nih.gov

Other DNA Repair and Tolerance Mechanisms Potentially Relevant to this compound

When DNA lesions are not removed by primary repair pathways like NER, cells can utilize damage tolerance mechanisms to bypass the adduct during replication, albeit often at the cost of introducing mutations. vermeulenlab.com Translesion Synthesis (TLS) is a key pathway in this process. Additionally, other direct repair pathways may play a role, although their efficiency for this compound varies.

Translesion Synthesis (TLS) Bypass of this compound Lesions

Translesion synthesis is a DNA damage tolerance mechanism that employs specialized, low-fidelity DNA polymerases to replicate across lesions that block the main replicative polymerases. frontiersin.orgnih.gov This process prevents the lethal stalling of replication forks but is a major source of mutagenesis. vermeulenlab.comnih.gov

Studies investigating the replication of DNA containing this compound (O4-nPrdT) in human embryonic kidney (HEK293T) cells have shown that this lesion is moderately blocking to DNA replication. nih.gov The bypass efficiency for O-4-nPrdT was measured at approximately 26%. nih.gov Consistent with findings in NER-proficient cells, the bypass is mutagenic, inducing T→C transition mutations at a significant frequency. nih.gov

Research using CRISPR/Cas9 to deplete individual TLS polymerases has identified the key enzymes responsible for bypassing this compound. nih.gov The results showed that a deficiency in either DNA polymerase η (Pol η) or DNA polymerase ζ (Pol ζ) led to a pronounced drop in the bypass efficiency of the lesion. nih.gov This indicates that both Pol η and Pol ζ are crucial for replicating past the this compound adduct. nih.gov Furthermore, the depletion of Pol ζ resulted in a significant decrease in the frequency of T→C mutations, suggesting it is the primary polymerase responsible for the mutagenic incorporation opposite the lesion. nih.gov

Table 2: Role of TLS Polymerases in Bypassing this compound (O4-nPrdT)

Condition Bypass Efficiency Key Finding
Wild-Type Cells ~26% Lesion is moderately blocking and mutagenic. nih.gov
Pol η Deficient Pronounced Drop Pol η is required for efficient bypass. nih.gov
Pol ζ Deficient Pronounced Drop Pol ζ is required for efficient bypass and is the main driver of T→C mutations. nih.gov
Pol κ or Pol ι Deficient No Significant Change Pol κ and Pol ι are not significantly involved in bypassing this specific lesion. nih.gov

Data derived from replication studies in human HEK293T cells. nih.gov

Examination of Alternative DNA Repair Pathways for this compound Adducts

Beyond NER and TLS, other repair mechanisms exist, though their relevance to this compound is limited.

Direct Repair by O6-Alkylguanine-DNA Alkyltransferases (AGTs): AGTs are proteins that directly reverse alkylation damage by transferring the alkyl group from the DNA base to a cysteine residue within the enzyme itself. aimspress.com While the primary substrate for human AGT (hAGT) is O6-alkylguanine, it can also repair O4-alkylthymine adducts, albeit at a much slower rate. aimspress.comnih.gov The efficiency of repair varies widely among AGTs from different species, with the E. coli protein Ogt being highly proficient in repairing O4-methylthymine, while hAGT has very little activity on this lesion. nih.gov Studies on O-4-ethylthymine and this compound show that hAGT has little effect on reducing mutations from these lesions, irrespective of the cell's NER status. nih.gov This suggests that direct repair by the native human AGT is not a major pathway for resolving this compound adducts in human cells.

Base Excision Repair (BER): The BER pathway typically recognizes and removes specific, non-bulky base lesions, such as those arising from oxidation or deamination. bbau.ac.in The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. bbau.ac.in this compound is considered a bulky adduct that distorts the DNA helix, a type of damage primarily handled by the NER pathway. nih.govbbau.ac.in There is currently no strong evidence to suggest the existence of a specific DNA glycosylase that can efficiently recognize and remove this compound to initiate the BER pathway.

Other Pathways: Mechanisms like Mismatch Repair (MMR) and Homologous Recombination (HR) are specialized for correcting base-base mismatches in post-replication DNA and repairing double-strand breaks, respectively. researchgate.netcellsignal.com They are not directly involved in the removal of bulky chemical adducts like this compound from a DNA strand.

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 123533
O-4-Methylthymine 123532
O-4-Ethylthymine 78257
O6-Alkylguanine Not a specific compound, class name
Guanine (B1146940) 764
Thymine 1135
Adenine (B156593) 190
Cytosine 597
Uracil 1174

Advanced Methodologies and Experimental Models in O 4 Propylthymine Research

Synthesis and Application of O-4-Propylthymine Derivatives for Mechanistic Elucidation

The study of this compound, a DNA adduct, and its biological consequences relies heavily on the ability to synthesize and utilize its derivatives. These chemical tools are instrumental in dissecting the intricate mechanisms of DNA damage, repair, and mutagenesis.

Analogs for Probing Nucleobase Interactions and DNA Modifications

To understand how this compound and similar O-alkylthymine lesions affect DNA structure and function, researchers synthesize various analogs. These analogs, which include related compounds like O-4-methylthymine and O-4-ethylthymine, serve as probes to investigate the nuances of nucleobase interactions and the cellular response to these modifications. hoffmanlab.org The introduction of an alkyl group at the O4-position of thymine (B56734) alters its hydrogen bonding properties, leading to mispairing with guanine (B1146940) instead of adenine (B156593) during DNA replication. wikipedia.orgwikipedia.org This mispairing is a critical event that can result in A:T to G:C transition mutations if not repaired. wikipedia.org

The size and nature of the alkyl group can influence the efficiency of repair by cellular enzymes. For instance, studies have explored how different O-alkylthymine derivatives are recognized and repaired by O6-alkylguanine-DNA alkyltransferases (AGT), enzymes that are primarily responsible for repairing O6-alkylguanine but can also act on O-alkylthymines, albeit with varying efficiency. hoffmanlab.org By comparing the repair of this compound with its smaller (methyl, ethyl) and bulkier analogs, scientists can map the substrate specificity of these repair proteins.

Caged this compound Derivatives in Polymerase Reaction Control and DNA Engineering

"Caged" derivatives of nucleobases represent a sophisticated tool for controlling biological processes with spatial and temporal precision. A caged compound is a molecule that is biologically inactive until it is "uncaged" by an external stimulus, typically a flash of light. In the context of this compound research, a caged version, 4-O-[2-(2-nitrophenyl)propyl]thymine, has been incorporated into PCR primers. researchgate.net

This caged thymine derivative effectively terminates the polymerase chain reaction (PCR) at the site of its incorporation. researchgate.net The polymerase is blocked by the bulky "caging" group. Upon exposure to UVA light, the protecting group is cleaved, allowing the polymerase reaction to proceed or creating a specific single-stranded overhang. researchgate.netresearchgate.net This technology, known as light-assisted cohesive-ending (LACE) PCR, enables the direct creation of PCR products with desired sticky ends without the need for restriction enzymes. researchgate.net This method has been successfully applied in ligation-independent cloning (LIC) to construct recombinant vectors, demonstrating its utility in DNA engineering. researchgate.netresearchgate.net

Development of Antiviral Nucleoside Analogs Based on this compound Scaffold

The structural framework of modified nucleobases like this compound can serve as a scaffold for the design of novel antiviral drugs. Nucleoside analogs are a cornerstone of antiviral therapy, often working by inhibiting viral polymerases or acting as chain terminators during viral genome replication. While research directly linking this compound to antiviral development is not extensively published, the principle of using modified nucleosides is well-established.

The rationale involves creating molecules that mimic natural nucleosides but contain modifications, such as the O-propyl group on the thymine base, that interfere with viral replication once incorporated into the growing viral DNA or RNA chain. The development of such analogs requires a deep understanding of the structure-activity relationships of viral polymerases and how they differ from their host cell counterparts to ensure selective toxicity against the virus.

Cellular and Molecular Model Systems for this compound Investigations

To investigate the biological impact of this compound, from mutagenesis to DNA repair, researchers employ a variety of cellular and molecular model systems. These models, ranging from simple prokaryotes to complex human cell lines, provide invaluable platforms for elucidating the pathways that deal with this specific type of DNA damage.

Prokaryotic Cellular Models (e.g., Escherichia coli Strains in Mutagenesis and Repair Studies)

Escherichia coli is a workhorse for studying fundamental DNA repair and mutagenesis processes due to its genetic tractability and well-characterized genome. mdpi.com Various strains of E. coli are used to study the effects of O-4-alkylthymine lesions, including this compound. frontiersin.org

Studies in E. coli have been crucial in understanding how these lesions are mutagenic. For example, it has been shown that thymine deficiency in E. coli can lead to an increase in A:T to G:C transition mutations, the same type of mutation caused by O-alkylthymine adducts. wikipedia.org Furthermore, E. coli models are used to investigate the roles of specific DNA repair pathways in mitigating the effects of such damage. The SOS response, a global response to DNA damage in E. coli, involves the upregulation of various proteins, including error-prone DNA polymerases like DNA Polymerase IV (encoded by the dinB gene), which can bypass lesions but may introduce mutations in the process. nih.govnih.gov

Researchers can create specific knockout strains of E. coli that lack certain DNA repair genes (e.g., genes for mismatch repair or specific glycosylases) to determine their involvement in the processing of this compound lesions. frontiersin.orgplos.org These studies help to delineate the specific pathways responsible for either repairing the damage or converting it into a stable mutation.

E. coli Strain Attribute Relevance to this compound Research Example Finding
Wild-type Baseline for mutagenesis and repair efficiency.Can be used to measure the spontaneous mutation rate induced by this compound.
Mismatch Repair Deficient (e.g., mutS mutant) Investigating the role of the mismatch repair system in recognizing and correcting mispairs involving this compound.The mutagenic potential of this compound may be enhanced in these strains.
SOS Response Mutants (e.g., recA or lexA mutants) Understanding the involvement of the SOS-induced polymerases in bypassing this compound lesions.The mutagenic signature of this compound might differ in the absence of a functional SOS response.
Specific Glycosylase Overexpression Determining if specific glycosylases can recognize and excise this compound from the DNA backbone.Overexpression of a particular glycosylase might decrease the mutagenicity of this compound.

Eukaryotic Cellular Models (e.g., Human Fibroblasts, HeLa Cells, XP-A Cells) in DNA Damage Response Research

To understand the implications of this compound in human cells, researchers turn to eukaryotic cellular models. These include primary cells like human fibroblasts and established cell lines such as HeLa cells. mdpi.comscilit.comresearchgate.net These models provide a more complex system with chromatin structure and cell cycle regulation that mirrors human physiology more closely.

Studies using human cell lines have been instrumental in characterizing the repair of O-alkylthymine lesions in a human context. For example, research has demonstrated the detection of O-4-methylthymine and O-4-ethylthymine in human liver and peripheral blood leukocyte DNA, indicating that these lesions can form in human tissues. hoffmanlab.org The repair of these lesions by human O6-alkylguanine-DNA alkyltransferase (hAGT) has been a significant area of investigation. While hAGT efficiently repairs O6-methylguanine, its ability to repair O4-alkylthymines is less efficient and depends on the size of the alkyl group. hoffmanlab.org

Specialized cell lines, such as those derived from patients with Xeroderma Pigmentosum (XP), like XP-A cells, are also valuable tools. These cells are deficient in specific DNA repair pathways (in the case of XP, nucleotide excision repair), which allows researchers to investigate the contribution of different repair systems to the removal of this compound and other DNA adducts.

Eukaryotic Cell Model Key Characteristics Application in this compound Research
Human Fibroblasts Primary cells with a finite lifespan, closely representing normal human cells.Studying the cytotoxic and mutagenic effects of this compound in a non-cancerous cellular background.
HeLa Cells An immortal human cervical cancer cell line, easy to culture and manipulate genetically. scilit.comresearchgate.netfrontiersin.orgInvestigating the cell cycle checkpoints and apoptotic responses triggered by this compound-induced DNA damage. lipidmaps.org
XP-A Cells Deficient in the nucleotide excision repair (NER) pathway.Determining whether NER is involved in the recognition and repair of this compound lesions.
hAGT-deficient cells Cells engineered to lack the O6-alkylguanine-DNA alkyltransferase enzyme.Assessing the role of hAGT in the direct reversal of this compound damage and quantifying the contribution of other repair pathways.

Plasmid-Based Shuttle Vector Systems for In Vivo Mutagenesis and Replication Studies

Plasmid-based shuttle vectors are powerful tools for investigating the mutagenic potential and replication fidelity of specific DNA lesions like this compound in living cells. synbio-tech.com These vectors are engineered to replicate in both prokaryotic (e.g., E. coli) and eukaryotic cells (e.g., yeast or mammalian cells). synbio-tech.com This dual-host capability is essential for their utility in mutagenesis studies. synbio-tech.com

The general methodology involves the site-specific incorporation of a single this compound adduct into the shuttle vector's DNA sequence, often within a reporter gene such as supF or lacZ. bmbreports.org The construction of such a vector allows researchers to introduce a defined DNA lesion into a host cell and study its biological consequences. synbio-tech.comsoton.ac.uk

Methodology for In Vivo Mutagenesis Studies:

Vector Construction: An this compound lesion is incorporated into a specific site on a shuttle vector plasmid. bmbreports.org

Transfection: The modified plasmid is introduced into host mammalian cells, where the cell's replication machinery will process the vector DNA. bmbreports.orgnih.gov

Replication and Mutation Fixation: Inside the host cells, the plasmid replicates. bmbreports.org During replication, the cellular DNA polymerases may misread the this compound adduct, leading to the incorporation of an incorrect base opposite the lesion. This results in a mutation in the progeny plasmids.

Plasmid Rescue: After a period of incubation to allow for replication and mutation fixation, the progeny plasmids are isolated from the mammalian cells. bmbreports.org

Analysis in Bacteria: The rescued plasmids are then introduced into E. coli. bmbreports.org The bacterial host is chosen for its ability to report mutations in the target gene, often through a colorimetric assay (e.g., blue-white screening for lacZ). bmbreports.org Plasmids containing mutations in the reporter gene can be identified and sequenced to determine the specific type and frequency of mutations induced by the this compound lesion. bmbreports.org

This shuttle vector approach allows for the rapid analysis of DNA alterations and helps to understand the mutagenic spectrum of this compound in the context of a cell's natural DNA repair and replication environment. synbio-tech.comnih.gov

Advanced Cellular Models for Studying this compound Effects in Complex Biological Contexts

Traditional two-dimensional (2D) cell cultures, while useful, often fail to replicate the complex architecture and cell-cell interactions of native tissues. mdpi.com Advanced cellular models, such as three-dimensional (3D) cultures and organoids, provide a more physiologically relevant environment to study the effects of DNA adducts like this compound. frontiersin.orgbiotechniques.com

Three-Dimensional (3D) Cell Cultures and Spheroids: 3D cell cultures, including spheroids, are aggregates of cells grown in suspension or in a scaffold matrix that allows them to interact in three dimensions. mdpi.com These models better mimic the in vivo environment, including cell-to-cell communication and interactions with the extracellular matrix. frontiersin.org They are valuable for assessing the impact of xenobiotics, providing a bridge between simple 2D cultures and more complex in vivo systems. frontiersin.org For instance, the effects of this compound on cell proliferation, apoptosis, and DNA damage response could be studied in 3D spheroids derived from relevant cell lines (e.g., liver or lung cells, depending on the context of exposure).

Organoids: Organoids are self-organized, 3D structures derived from stem cells (either pluripotent or adult stem cells) that recapitulate key structural and functional aspects of an organ. nih.gov Patient-specific induced pluripotent stem cells (iPSCs) can be used to generate organoids that model the genetics of a particular individual. nih.gov This technology offers a powerful platform to study the consequences of this compound formation and repair in a highly relevant, organ-specific context. nih.gov For example, liver organoids could be used to investigate the hepatotoxicity and carcinogenicity of agents that form this compound adducts, while modeling the underlying pathophysiology in a controlled setting. nih.gov

The use of these advanced models allows for a more accurate prediction of the biological effects of this compound in a complex, multi-cellular environment that better reflects human physiology. mdpi.comfrontiersin.org

In Vitro Biochemical and Biophysical Approaches for Studying this compound Interactions

Oligonucleotide Substrates in Enzymatic DNA Repair Assays

To study the repair of this compound in a controlled, cell-free system, chemically synthesized oligonucleotides containing a single, site-specific lesion are indispensable. researchgate.netrsc.org These modified oligonucleotides serve as substrates in enzymatic assays to identify and characterize the activity of DNA repair enzymes that recognize and act upon this specific adduct. researchgate.net

Design and Application of Lesion-Containing Oligonucleotides:

Synthesis: A short single-stranded DNA molecule (oligonucleotide) is synthesized with an this compound base at a predetermined position.

Duplex Formation: This lesion-containing strand is then annealed to its complementary strand to form a double-stranded DNA substrate. The base paired opposite the this compound can be varied to study how different base pairings influence enzyme recognition and activity.

Enzymatic Assay: The purified DNA repair enzyme, such as O6-alkylguanine-DNA alkyltransferase (AGT), is incubated with the this compound-containing oligonucleotide substrate. nih.gov The repair activity is often monitored by methods such as gel electrophoresis, where the repaired product can be separated from the unrepaired substrate. mdpi.com

For example, studies have utilized double-stranded 11-mer oligonucleotides with a central O-4-methylthymine (a related lesion) to test the repair activity of wild-type and mutant human AGT (hAGT). nih.gov A similar approach can be employed with an this compound substrate to determine the efficiency of its repair by various DNA repair proteins.

Fluorescence-based assays can also be developed using specifically designed oligonucleotide substrates to allow for high-throughput screening of enzyme activity or potential inhibitors. rsc.org

Characterization of Protein-DNA Complex Formation with this compound Adducts

Understanding how DNA repair proteins recognize and bind to lesions like this compound is crucial for elucidating repair mechanisms. news-medical.net Several biophysical techniques can be used to characterize the formation and stoichiometry of protein-DNA complexes involving this specific adduct. news-medical.netrefeyn.com

Techniques for Characterizing Protein-DNA Complexes:

Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift assay, EMSA is a common technique to study protein-DNA interactions. thermofisher.com It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. thermofisher.com By incubating a purified repair protein with a labeled oligonucleotide containing this compound, the formation of a stable complex can be detected as a "shifted" band on the gel. thermofisher.com

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique provides information about the molar mass of molecules and complexes in solution. news-medical.net By analyzing a mixture of a repair protein and an this compound-containing oligonucleotide, SEC-MALS can determine the stoichiometry of the resulting protein-DNA complex, revealing how many protein molecules bind to the DNA lesion. news-medical.net

Mass Photometry: This single-molecule technique measures the mass of individual particles in solution. refeyn.com It can be used to directly observe the different species present in a sample, such as free protein, free DNA, and the protein-DNA complex, allowing for the determination of binding affinities (dissociation constants, Kd) and stoichiometry. refeyn.com

These methods provide quantitative and structural insights into the initial recognition and binding steps of the DNA repair process for this compound lesions. plos.org

Reconstitution of DNA Replication and Repair Systems with this compound Lesions

To understand the interplay between different proteins during the processing of this compound, researchers can reconstitute DNA replication and repair pathways in vitro using purified components. nobelprize.org This bottom-up approach allows for the precise dissection of complex molecular mechanisms in a controlled environment. nobelprize.org

Principles of In Vitro Reconstitution: The process involves combining a DNA template containing a site-specific this compound lesion with a set of purified proteins known to be involved in a particular pathway, such as base excision repair (BER), nucleotide excision repair (NER), or DNA replication. nobelprize.orgnih.gov

Reconstituting DNA Repair: A typical reconstituted BER system would include:

DNA Template: A plasmid or oligonucleotide containing a single this compound lesion.

DNA Glycosylase/Alkyltransferase: An enzyme that recognizes and initiates the removal of the damaged base, such as AGT. nih.govnobelprize.org

AP Endonuclease: An enzyme that cleaves the DNA backbone at the abasic site created by a glycosylase.

DNA Polymerase: An enzyme to fill the resulting gap. umn.edu

DNA Ligase: An enzyme to seal the final nick in the DNA backbone. umn.edu

By systematically adding or omitting specific proteins, researchers can determine the necessary components for the successful repair of this compound. nobelprize.org

Reconstituting DNA Replication: To study how this compound affects DNA synthesis, a replication system can be reconstituted. This would involve:

DNA Template: A template strand containing the this compound lesion.

Primer: A short oligonucleotide annealed to the template to initiate synthesis.

DNA Polymerase: The polymerase of interest (e.g., a replicative or a translesion synthesis polymerase).

Accessory Proteins: Other replication factors such as helicases and single-strand binding proteins.

Analysis of the reaction products can reveal whether the polymerase is stalled by the lesion or if it bypasses the adduct, and if so, which nucleotide is incorporated opposite it. This provides direct evidence for the lesion's potential to block replication or cause mutations. news-medical.netkhanacademy.org

Broader Academic Implications and Future Research Directions

O-4-Propylthymine as a Paradigm for Alkylated DNA Lesions in Molecular Biology

This compound, a member of the O4-alkylthymidine (O4-alkyldT) class of DNA lesions, serves as a crucial model for studying the molecular consequences of DNA alkylation. nih.gov These lesions arise from exposure to both endogenous and environmental alkylating agents and are recognized for their significant mutagenic potential and persistence in tissues. nih.govnih.gov Unlike some other DNA adducts, O4-alkyldT lesions are often poorly repaired, leading to their accumulation and increasing the likelihood of genetic mutations. nih.govnih.gov

Research has established that O4-alkyldT lesions, including this compound (O4-nPrdT), are highly mutagenic, primarily inducing T→C transition mutations. nih.gov This occurs because the alkylated thymine (B56734) base can mispair with guanine (B1146940) during DNA replication. nih.gov The size and structure of the alkyl group play a significant role in the lesion's biological impact. For instance, studies comparing different O4-alkyldT lesions have shown variations in mutagenicity and repair efficiency. In one study involving mammalian cells, O4-methylthymidine and O4-ethylthymidine induced T→C transitions at a frequency of approximately 20%, whereas O4-n-propylthymine had a lower mutation frequency of about 12%. nih.gov This difference was suggested to be linked to more efficient repair of the larger propyl lesion, potentially by the nucleotide excision repair (NER) pathway. nih.govresearchgate.net

The study of this compound and its analogs provides a paradigm for understanding how DNA polymerases, particularly specialized translesion synthesis (TLS) polymerases, bypass bulky DNA damage. nih.gov Unrepaired lesions can stall the cellular replication machinery. nih.gov TLS polymerases are recruited to bypass the damage, a process that is often error-prone and a major source of mutations. nih.gov In human cells, O4-alkyldT lesions are considered moderate blocks to DNA replication. nih.gov Studies have shown that the efficiency of bypass and the resulting mutation frequency are influenced by the structure of the alkyl group. For example, O4-nPrdT was bypassed with an efficiency of 34.9% in HEK293T cells, inducing T→C mutations at a frequency of 41.9%. nih.gov Research has identified that DNA polymerase η (Pol η) and polymerase ζ (Pol ζ) are key players in the bypass of these lesions. nih.govnih.gov

By providing a specific, well-defined chemical modification, this compound allows researchers to dissect the intricate interplay between DNA damage, DNA repair pathways, and the fidelity of DNA replication, offering fundamental insights into the mechanisms of chemical mutagenesis and carcinogenesis. nih.gov

Table 1: Mutagenicity and Bypass Efficiency of various O4-Alkylthymidine Lesions in HEK293T Cells

LesionBypass Efficiency (%)T→C Mutation Frequency (%)
O4-MedT (Methyl)N/A57.7
O4-EtdT (Ethyl)N/A82.3
O4-nPrdT (n-Propyl)34.941.9
O4-iPrdT (Isopropyl)30.343.8
O4-nBudT (n-Butyl)31.529.2

Data sourced from studies in HEK293T cells. nih.gov

Methodological Advancements Facilitated by this compound Research in Modified Nucleobase Analysis

The study of specific DNA adducts like this compound has necessitated the application and refinement of advanced analytical techniques for the detection and characterization of modified nucleobases. Research into these persistent lesions has served as a platform for demonstrating the utility of methods capable of identifying and quantifying DNA damage and its replicative consequences with high sensitivity and specificity.

A key methodological approach involves the use of synthetic oligonucleotides containing a site-specifically incorporated this compound lesion. nih.gov These precisely defined DNA substrates are invaluable tools for in vitro replication studies. nih.gov By using these templates in primer extension assays with various DNA polymerases, researchers can meticulously analyze the outcome of encountering the lesion. nih.govrsc.org

Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial in this field. nih.gov While steady-state kinetic assays can provide data on the efficiency of nucleotide insertion opposite a lesion, LC-MS/MS analysis of the primer extension products offers direct, unambiguous identification of which nucleotide was incorporated. nih.govresearchgate.net This has been vital in confirming that O4-alkyldT lesions primarily direct the misincorporation of dGMP, leading to the characteristic T→C mutation. nih.gov The sensitivity of MS allows for the analysis of very small quantities of DNA, making it a cornerstone for studying DNA damage and repair. nih.gov

The challenges posed by studying this compound and its analogs—lesions that are present at low levels but have significant biological effects—have pushed researchers to leverage these powerful analytical tools. This research has highlighted the limitations of certain methods, such as steady-state kinetics alone, and underscored the need for combinatorial approaches that provide a more complete picture of a lesion's impact on DNA replication fidelity. nih.gov Consequently, the body of work on this compound has not only advanced our understanding of DNA damage but has also contributed to establishing best practices for the analysis of modified nucleobases in molecular biology.

Unexplored Areas in this compound Biology, Repair, and Disease Pathogenesis

Despite significant progress, several aspects of this compound's biology, repair, and potential role in disease remain to be fully elucidated. These unexplored areas represent important future research directions.

Detailed Repair Mechanisms: While it is known that O4-alkyldT lesions are generally repaired less efficiently than other adducts like O6-alkylguanine, the specific enzymatic pathways responsible for their removal in human cells are not completely understood. nih.govmdpi.com The nucleotide excision repair (NER) pathway has been implicated, especially for bulkier adducts. researchgate.netnih.gov However, the precise interplay and potential redundancy between NER, direct reversal by O6-alkylguanine-DNA alkyltransferases (AGTs), and base excision repair (BER) in recognizing and processing this compound warrant further investigation. nih.gov For instance, human AGT (hAGT) is inefficient at repairing smaller O4-methylthymine adducts, but its activity on larger lesions like this compound in a cellular context is less clear. nih.gov

Role in Disease Pathogenesis: this compound is formed by N-nitroso compounds, which are known carcinogens found in sources like tobacco smoke and certain foods. nih.gov While the mutagenicity of the lesion strongly implicates it as a contributor to carcinogenesis, its specific role in the initiation or progression of human cancers is an area requiring more direct evidence. Future research could focus on developing sensitive detection methods to quantify this compound levels in human tissues exposed to environmental carcinogens and correlate these levels with cancer risk and specific mutational signatures in tumors. The term "pathogenesis" also extends to other diseases, and the long-term consequences of the persistence of this lesion in non-dividing cells, such as neurons, are largely unknown. nih.govnih.govfrontiersin.org

Influence of Chromatin Context: The vast majority of in vitro studies on this compound have been conducted using naked DNA templates. However, within a cell, DNA is packaged into chromatin, a complex structure of DNA and proteins. The accessibility of a DNA lesion to both repair enzymes and the replication machinery can be significantly influenced by its location within chromatin. Future studies should aim to understand how the chromatin environment—such as its compaction level and associated histone modifications—modulates the recognition, repair, and replicative bypass of this compound. This research will provide a more biologically relevant understanding of the fate of this DNA lesion within the human genome.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.